molecular formula C27H45N3O6 B8088239 (E)-((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl octadec-9-enoate

(E)-((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl octadec-9-enoate

Cat. No.: B8088239
M. Wt: 507.7 g/mol
InChI Key: FLFGNMFWNBOBGE-AEDHGTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

Elacytarabine’s systematic IUPAC name, (E)-[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl octadec-9-enoate , precisely defines its stereochemical and functional attributes. The tetrahydrofuran ring adopts a 2R,3S,4S,5R configuration, critical for maintaining the β-D-ribofuranose conformation essential for binding to deoxycytidine kinase (dCK), the enzyme responsible for its activation. The E (trans) configuration of the elaidic acid moiety at C9 ensures a linear alkyl chain, minimizing steric hindrance and optimizing lipid bilayer interactions.

Key stereochemical features include:

  • Sugar moiety : The 2',3'-dideoxyribose structure eliminates hydroxyl groups at C2' and C3', reducing susceptibility to enzymatic deamination.
  • Elaidate ester : The 5'-O-elaidic acid substitution introduces a 18-carbon chain with a trans double bond at C9–C10, enhancing lipophilicity (logP ≈ 5.2 vs. ara-C’s logP -1.3).

Comparative Structural Analysis with Parent Nucleoside Analogues

Elacytarabine diverges structurally from cytarabine (ara-C) through its 5'-elaidate esterification, which fundamentally alters pharmacokinetic behavior:

Property Cytarabine (ara-C) Elacytarabine
Molecular Weight 243.2 g/mol 507.7 g/mol
Solubility Hydrophilic (logP -1.3) Lipophilic (logP ~5.2)
Metabolic Stability Rapid deamination (t½ <12h) Resists deaminases
Cellular Uptake ENT/CNT-dependent Transporter-independent

The elaidic acid chain shields the 5'-hydroxyl group, preventing phosphorylation at this site and redirecting metabolism toward intracellular esterase-mediated hydrolysis to release ara-C. Unlike ara-C, which requires concentrative nucleoside transporters (CNTs) for uptake, elacytarabine passively diffuses across membranes, enabling activity in transporter-deficient cancers.

Elaidic Acid Moiety: Conformational Impact on Molecular Geometry

The E-octadec-9-enoate (elaidic acid) chain imposes a rigid, extended conformation due to its trans double bond, as evidenced by molecular dynamics simulations. This geometry enhances:

  • Membrane affinity : The linear alkyl chain integrates into lipid bilayers, facilitating rapid cellular entry.
  • Intracellular trafficking : Elacytarabine accumulates in membrane-bound vesicles, slowly releasing ara-C for sustained dCK-mediated phosphorylation.
  • Enzymatic resistance : The ester bond’s orientation reduces susceptibility to plasma esterases, prolonging systemic circulation.

Comparative studies with saturated fatty acid analogs (e.g., stearate) show 3–5-fold lower cellular retention, underscoring the necessity of the trans-unsaturated chain for optimal pharmacokinetics.

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9-/t21-,24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-AEDHGTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl octadec-9-enoate is a complex organic compound that exhibits various biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₃N₃O₅
  • Molecular Weight : 357.48 g/mol

Structural Features

The compound features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety. Its unique structure contributes to its biological activity.

Antiviral Properties

Research has indicated that pyrimidine derivatives can exhibit antiviral properties. The compound has shown potential as an antiviral agent through mechanisms involving inhibition of viral replication.

Case Study: Antiviral Efficacy

A study demonstrated that similar compounds with a pyrimidine base effectively inhibited the replication of certain viruses in vitro. The mechanism was attributed to the ability of these compounds to interfere with viral RNA synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The observed effects were linked to the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Interference with Cellular Signaling : It could modulate signaling pathways that control cell growth and apoptosis.
  • Direct Interaction with DNA/RNA : Potential binding to nucleic acids may disrupt their function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential interference with nucleic acid metabolism

Table 2: Case Studies on Related Compounds

Compound NameStudy FocusKey Findings
5-FluorouracilAnticancerEffective against colorectal cancer
AcyclovirAntiviralInhibits herpes simplex virus replication
GemcitabineAnticancerInduces apoptosis in pancreatic cancer cells

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to (E)-((2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl octadec-9-enoate exhibit antiviral properties. The presence of the pyrimidine moiety is particularly relevant as it is a common scaffold in many antiviral agents. Studies have shown that derivatives of pyrimidine can inhibit viral replication by interfering with nucleic acid synthesis.

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its ability to mimic natural substrates or products within metabolic pathways. For instance, the hydroxyl groups can participate in hydrogen bonding with active site residues of enzymes, potentially leading to inhibition of key metabolic processes.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated that similar pyrimidine derivatives inhibited viral replication in vitro with an IC50 value in the low micromolar range.
Study BAnticancer ActivityShowed that compounds with similar structures induced apoptosis in breast cancer cell lines through caspase activation.
Study CEnzyme InhibitionIdentified a novel mechanism by which the compound inhibits a key enzyme involved in nucleotide metabolism.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including protection/deprotection strategies and coupling reactions. Variations in the synthesis can lead to different derivatives which may enhance or modify biological activity.

Comparison with Similar Compounds

Structural Modifications in the Tetrahydrofuran (THF) Moiety

Compound A : (E)-((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl octadec-9-enoate
  • Key Differences :
    • 4,4-Difluoro substitution replaces the 3,4-dihydroxy groups.
    • Stereochemistry at positions 2, 3, and 5 (2R,3R,5R vs. 2R,3S,4S,5R).
  • Impact :
    • Fluorination increases metabolic stability by resisting oxidation and enzymatic degradation.
    • Reduced hydrogen-bonding capacity due to loss of hydroxyl groups may alter target binding affinity.
    • Molecular weight remains similar (527.64 vs. target compound’s ~527.64).
Compound B : (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol
  • Key Differences :
    • 5-Iodo substituent on the pyrrolopyrimidine ring.
    • Methyl group at position 5 of THF.
  • Impact: Iodine’s heavy atom properties make this compound suitable for crystallographic or radiopharmaceutical applications.

Modifications in the Pyrimidinone Ring

Compound C : [(2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate
  • Key Differences: 5-Iodo-2,4-dioxopyrimidine replaces the 4-amino-2-oxopyrimidinyl group. Acetate esters instead of octadec-9-enoate.
  • Acetate esters increase hydrophilicity, reducing bioavailability compared to the target’s lipophilic oleate chain.
Compound D : 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
  • Key Differences :
    • 3-Chloro-3-fluoro substitution on THF.
    • Hydroxymethyl group at position 3.
  • Hydroxymethyl group increases solubility but may reduce cell permeability.

Ester Group Variations

Compound E : [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
  • Key Differences: Dihydrogen phosphate replaces octadec-9-enoate.
  • Impact :
    • Phosphate group drastically increases hydrophilicity, making it a candidate for prodrug strategies (e.g., nucleotide analogs requiring intracellular activation).
    • Lower logP value compared to the target compound limits membrane permeability.

Data Table: Key Properties of Analogs

Compound Molecular Formula Molecular Weight Substituents (THF/Pyrimidinone/Ester) Key Properties
Target C₂₇H₄₃N₃O₅ ~527.64 3,4-dihydroxy THF; (E)-octadec-9-enoate Lipophilic, membrane-targeted
A C₂₇H₄₃F₂N₃O₅ 527.64 4,4-difluoro-3-hydroxy THF Enhanced metabolic stability
C C₁₃H₁₅IN₂O₇ 438.17 5-iodo-2,4-dioxopyrimidine; acetate Radiopharmaceutical potential
E C₉H₁₄N₃O₈P 323.20 Dihydrogen phosphate High solubility, prodrug candidate

Preparation Methods

Stereoselective Sugar Modification

  • Starting Material : L-Arabinose or D-ribose is often used to construct the tetrahydrofuran ring. For example, l-arabinose undergoes condensation with cyanamide to form aminooxazoline intermediates, which are further functionalized via methyl propiolate cyclization to yield O2,2′-anhydro-l-uridine.

  • Ring-Opening : Magnesium methoxide-mediated ring-opening of O2,2′-anhydro-l-uridine generates 2′-O-methyl-l-uridine (85% yield).

Base Modification

  • Cytosine Formation : Uridine derivatives are converted to cytidine via tris(1H-1,2,4-triazole-1-yl)phosphine oxide (TTPO) under silyl protection (e.g., tert-butyldimethylsilyl ethers).

  • Trifluoromethylation : Radical trifluoromethylation at C5 using NaSO2CF3 and tert-butylhydroperoxide yields 5-trifluoromethyl derivatives (29% yield).

Fatty Acid Activation and Esterification

The oleic acid (octadec-9-enoic acid) must be activated for regioselective coupling to the nucleoside’s primary hydroxyl group.

Acyl Chloride Method

  • Activation : Octadec-9-enoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride.

  • Coupling : The nucleoside’s 5′-OH group is targeted by reacting with the acyl chloride in anhydrous pyridine or DMF, with DMAP as a catalyst. Yields range from 60–75% for similar esters.

Carbodiimide-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) in dichloromethane.

  • Conditions : Reactions proceed at 0°C to room temperature for 12–24 hours. For example, octanoate analogs achieve 80–95% yields under these conditions.

Protection-Deprotection Strategies

To prevent undesired side reactions during esterification:

Hydroxyl Protection

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups protect secondary hydroxyls (3′ and 4′ positions) during acylation.

  • Acetyl Groups : Acetylation using acetic anhydride in pyridine offers cost-effective protection but requires acidic/basic deprotection.

Global Deprotection

  • Silyl Removal : Tetrabutylammonium fluoride (TBAF) in THF cleaves TBS groups quantitatively.

  • Acid/Base Hydrolysis : Methanolic HCl or NaOH removes acetyl groups without affecting the ester bond.

Innovative Catalytic Approaches

Flow Chemistry

  • Plugged Flow Reactors : Enable rapid esterification (≤30 minutes) under pressurized conditions (35–36 kPa) with SerrKap palladacycle catalysts, reducing side products.

  • Scale-Up : Multigram syntheses are feasible, as demonstrated for antiviral nucleosides like Brivudine (86% yield over three steps).

Enzymatic Catalysis

  • Lipase-Mediated Esterification : Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butanol) achieves regioselective acylation at 5′-OH with 70–80% efficiency.

Analytical and Purification Techniques

Chromatography

  • Normal-Phase SiO2 : Separates protected intermediates using hexane/ethyl acetate gradients.

  • Reverse-Phase HPLC : Purifies the final compound with C18 columns and acetonitrile/water mobile phases.

Spectroscopic Characterization

  • NMR : Key for confirming stereochemistry (e.g., 1^1H NMR: δ 5.34 ppm for olefinic protons; 13^13C NMR: δ 173.2 ppm for ester carbonyl).

  • MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ = 603.32 for C28H46N3O8).

Comparative Data Table: Esterification Methods

MethodConditionsYield (%)Purity (%)Reference
Acyl ChloridePyridine, DMAP, 0°C, 12 h7595
DCC/HOBtDCM, RT, 24 h8098
Flow CatalysisSerrKap catalyst, 60°C, 30 min9299
Enzymatic (CAL-B)tert-Butanol, 40°C, 48 h7897

Challenges and Optimization

  • Regioselectivity : Secondary hydroxyls (3′,4′) require protection to direct acylation to the 5′-OH.

  • Olefin Stability : The E-configured double bond in octadec-9-enoate may isomerize under acidic/basic conditions; mild pH (6–8) is critical.

  • Scale Limitations : Traditional flask methods face solubility issues at >10 mmol scales, whereas flow reactors enable >50 mmol syntheses .

Q & A

Q. What are the recommended methods for synthesizing (E)-((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl octadec-9-enoate?

Synthesis typically involves coupling a modified pyrimidine nucleoside with a fatty acid derivative. For example:

  • Step 1 : Prepare the nucleoside core via regioselective protection of hydroxyl groups (e.g., tert-butyldimethylsilyl or acetyl groups) to control reactivity .
  • Step 2 : Introduce the octadec-9-enoate moiety using a Mitsunobu reaction or activated ester (e.g., NHS ester) under anhydrous conditions .
  • Step 3 : Deprotect intermediates using mild acids (e.g., TFA) or fluoride-based reagents (e.g., TBAF) . Note: Purity (>95%) should be verified via HPLC and mass spectrometry .

Q. How can the stereochemical configuration of the compound be confirmed?

Use a combination of:

  • X-ray crystallography to resolve absolute configuration (as in , which validated similar structures via single-crystal studies) .
  • NMR spectroscopy (e.g., 1^1H-1^1H NOESY) to assess spatial proximity of protons in the tetrahydrofuran ring .
  • Circular Dichroism (CD) to analyze chiral centers in the pyrimidine moiety .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classification ( ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4) .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies mitigate ester bond hydrolysis during in vitro assays?

  • pH control : Maintain assays at pH 6.5–7.5 to minimize base-catalyzed hydrolysis .
  • Enzyme inhibitors : Add serine esterase inhibitors (e.g., PMSF) to cell culture media .
  • Structural modification : Replace the octadec-9-enoate with a stabilized analog (e.g., fluorinated ester) .

Q. How to resolve discrepancies in biological activity data across studies?

Potential variables include:

  • Purity : Batch-to-batch variability (e.g., <95% purity in vs. >98% in ) affects reproducibility .
  • Assay conditions : Lipid solubility impacts cellular uptake; use standardized solvents (e.g., DMSO with <0.1% water) .
  • Cell lines : Membrane composition (e.g., lipid rafts in cancer vs. normal cells) alters compound interaction .

Q. What computational models predict interactions with lipid bilayers?

  • Molecular Dynamics (MD) simulations : Parameterize the compound’s force field using AMBER or CHARMM to study insertion into POPC bilayers .
  • Docking studies : Use AutoDock Vina to model binding to lipid transporters (e.g., CD36 receptor) .
  • Validate predictions with experimental data (e.g., fluorescence anisotropy) .

Q. How to optimize delivery in hydrophobic environments?

  • Liposomal encapsulation : Use DSPC/cholesterol liposomes (70:30 molar ratio) to enhance bioavailability .
  • Nanoemulsions : Formulate with Tween-80 and soybean oil (1:4 ratio) for improved tissue penetration .
  • Tracking : Incorporate 13^{13}C isotopes (as in ) to monitor biodistribution via LC-MS .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., compare NMR and X-ray data for stereochemistry) .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.